molecular formula C12H21NO4 B150877 trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid CAS No. 233661-54-6

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Cat. No.: B150877
CAS No.: 233661-54-6
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-RKDXNWHRSA-N
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Description

Trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or peptides in some capacity.

Mode of Action

It is known that the compound is a type of β-amino acid , which are often incorporated into peptides to increase their stability and resistance to enzymatic degradation . This suggests that Boc-1,2-trans-ACHC-OH may interact with its targets by being incorporated into peptide sequences, thereby altering their properties.

Biochemical Pathways

β-amino acids like Boc-1,2-trans-ACHC-OH can be incorporated into peptide sequences, leading to the formation of peptide foldamers . These foldamers can form self-assembled nanostructures with diverse properties, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

Β-amino acids like boc-1,2-trans-achc-oh are generally known for their stability in metabolic processes , which could potentially impact the compound’s bioavailability.

Result of Action

The compound’s potential to form peptide foldamers that self-assemble into nanostructures could have a variety of effects at the molecular and cellular level . For example, these nanostructures could interact with cellular components or be used in the delivery of therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-1,2-trans-ACHC-OH. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s ability to form peptide foldamers and self-assembled nanostructures . .

Properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233661-54-6
Record name (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID
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